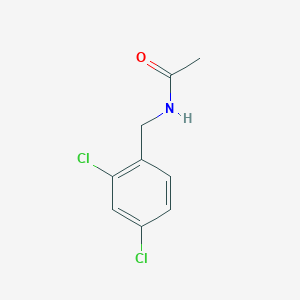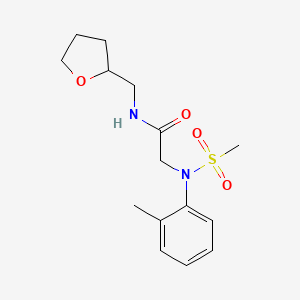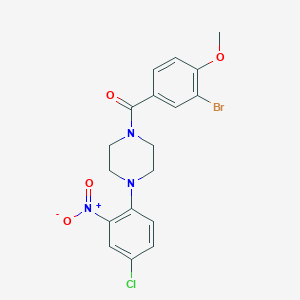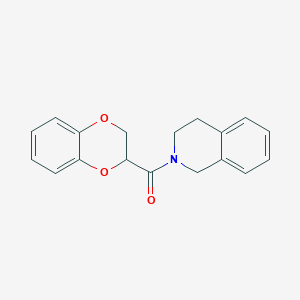![molecular formula C16H24ClNOS B3927115 2-[(4-chlorophenyl)thio]-N-(1-isopropyl-2-methylpropyl)propanamide](/img/structure/B3927115.png)
2-[(4-chlorophenyl)thio]-N-(1-isopropyl-2-methylpropyl)propanamide
説明
2-[(4-chlorophenyl)thio]-N-(1-isopropyl-2-methylpropyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is also known by its chemical name 'clofibrate' and has been extensively studied for its pharmacological properties.
作用機序
Clofibrate acts as a PPAR agonist and binds to PPARα, a subtype of PPARs that is predominantly expressed in the liver. Binding of clofibrate to PPARα leads to the activation of genes involved in lipid metabolism, resulting in increased fatty acid oxidation and decreased triglyceride synthesis. This mechanism of action makes clofibrate an effective drug for the treatment of hyperlipidemia.
Biochemical and Physiological Effects:
Clofibrate has been shown to have several biochemical and physiological effects. It increases the activity of lipoprotein lipase, an enzyme responsible for the breakdown of triglycerides in the blood. It also decreases the levels of very-low-density lipoprotein (VLDL), a type of lipoprotein that carries triglycerides in the blood. Clofibrate has also been shown to increase the levels of high-density lipoprotein (HDL), a type of lipoprotein that carries cholesterol in the blood. These effects make clofibrate an effective drug for the treatment of hyperlipidemia.
実験室実験の利点と制限
Clofibrate has several advantages and limitations for lab experiments. One advantage is that it is a well-studied compound, and its mechanism of action is well understood. This makes it a useful tool for studying the effects of PPAR agonists on lipid metabolism. One limitation is that it can be toxic at high doses, and its use in lab experiments requires careful handling. Another limitation is that it is not very specific for PPARα and can also activate other PPAR subtypes, leading to unwanted effects.
将来の方向性
There are several future directions for research on clofibrate. One direction is to develop more specific PPAR agonists that can target PPARα without activating other subtypes. Another direction is to study the effects of clofibrate on other metabolic pathways, such as glucose metabolism and inflammation. Clofibrate has also been shown to have anticancer properties, and future research could focus on developing clofibrate-based drugs for cancer treatment. Overall, the potential applications of clofibrate in various fields of science make it an exciting compound for future research.
科学的研究の応用
Clofibrate has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, it has been used to develop drugs for the treatment of hyperlipidemia, a condition characterized by high levels of lipids in the blood. In pharmacology, clofibrate has been used to study the mechanism of action of peroxisome proliferator-activated receptors (PPARs), a class of nuclear receptors that play a crucial role in the regulation of lipid metabolism. In biochemistry, clofibrate has been used to study the effects of PPAR agonists on the expression of genes involved in lipid metabolism.
特性
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(2,4-dimethylpentan-3-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNOS/c1-10(2)15(11(3)4)18-16(19)12(5)20-14-8-6-13(17)7-9-14/h6-12,15H,1-5H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFQGENWNOXACZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)C(C)SC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![10-butyryl-11-(2,4-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3927036.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3927044.png)
![1,1'-(1,4-phenylene)bis{3-[(3-pyridinylmethyl)amino]-2,5-pyrrolidinedione}](/img/structure/B3927049.png)
![N-[4-(benzyloxy)phenyl]-2-(benzylthio)propanamide](/img/structure/B3927052.png)
![1-sec-butyl-8-methyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B3927057.png)
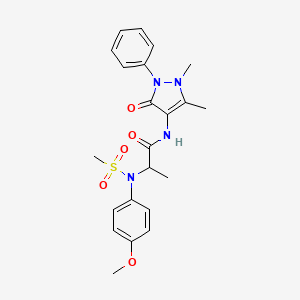

![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3927081.png)
![N-(5-chloro-2-methylphenyl)-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B3927106.png)
![11-(2,6-dichlorophenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3927116.png)
